
2,7-Dibromotriphenylene
描述
2,7-Dibromotriphenylene is a solid compound with a molecular weight of 386.09 . It is used as a building block in the synthesis of organic semiconductors that are used in the production of electronic devices such as solar cells, light-emitting diodes (LEDs), and transistors .
Synthesis Analysis
The synthesis of 2,7-Dibromotriphenylene involves a process known as dehalogenative homocoupling . This process has been investigated at a single molecular level using scanning tunneling microscopy (STM) and density functional theory (DFT) calculations .Molecular Structure Analysis
The molecular formula of 2,7-Dibromotriphenylene is C18H10Br2 . Its monoisotopic mass is 383.914917 Da .Chemical Reactions Analysis
The two bromine atoms on the 2 and 7 positions of the molecule make it a highly reactive compound that can be used in a variety of chemical reactions .Physical And Chemical Properties Analysis
2,7-Dibromotriphenylene is a solid at room temperature . The compound is highly stable and does not react with water or air.科学研究应用
Mesophase Formation : Cammidge et al. (2017) reported the unexpected observation of columnar mesophase formation in a simple 2,7-dibromotetramethoxytriphenylene, highlighting its potential use in discotic liquid crystals (Cammidge et al., 2017).
Modification of Optical Properties : Kyushin et al. (2003) synthesized 2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene from 2,3,6,7,10,11-hexabromotriphenylene and found that the silyl substituents modify the optical properties of triphenylene, suggesting applications in optoelectronics (Kyushin et al., 2003).
Electrochemical and Conductive Properties : Zotti et al. (2002) investigated the electrochemical, conductive, and magnetic properties of 2,7-Carbazole-based conjugated polymers, revealing significant electrochemical activity and potential applications in electronic devices (Zotti et al., 2002).
Precursor for Electron Transport Material : Uckert et al. (1999) prepared 2,7-Poly(9-fluorenone) via a precursor route using a dibrominated ketal derivative of fluorenone, indicating its potential as an electron transport material in multilayer LED (Uckert et al., 1999).
Synthesis of Conductive Polymers : Yamamoto et al. (1983) catalyzed polycondensation of dihalothiophenes with magnesium to give corresponding poly(thienylene) type polymers, highlighting a method for synthesizing conductive polymers (Yamamoto et al., 1983).
High Electrical Conductivity in Metal-Organic Frameworks : Sheberla et al. (2014) reported high electrical conductivity in Ni₃(2,3,6,7,10,11-hexaiminotriphenylene)₂, a semiconducting metal-organic graphene analogue, indicating its potential in electronic applications (Sheberla et al., 2014).
Photovoltaic Properties : Leclerc et al. (2006) studied the photovoltaic properties of 2,7-Carbazolenevinylene-based copolymers, suggesting their use in solar cell applications (Leclerc et al., 2006).
安全和危害
未来方向
属性
IUPAC Name |
2,7-dibromotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGPBYGXGRDFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583088 | |
| Record name | 2,7-Dibromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromotriphenylene | |
CAS RN |
888041-37-0 | |
| Record name | 2,7-Dibromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromotriphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



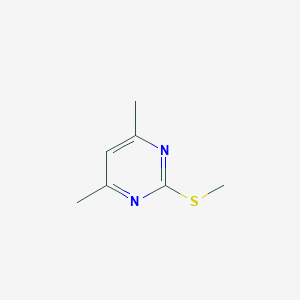
![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)
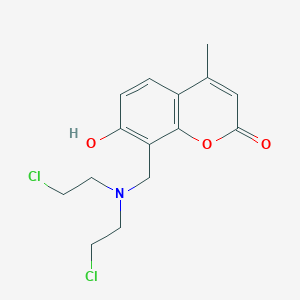
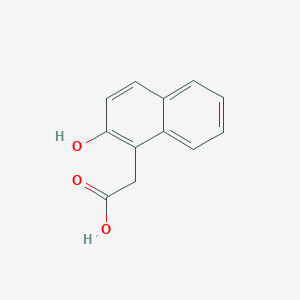
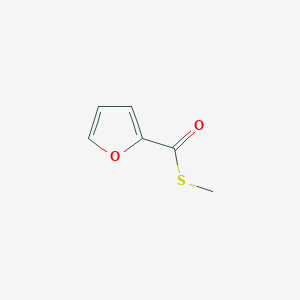
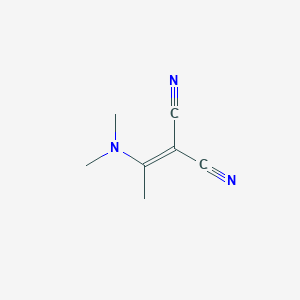


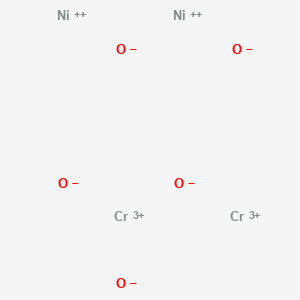


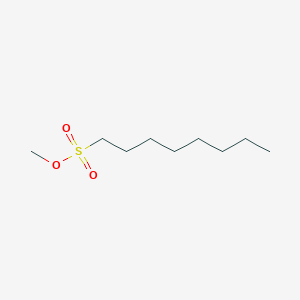
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)
